molecular formula C13H18BN3O2 B13613652 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole

Cat. No.: B13613652
M. Wt: 259.11 g/mol
InChI Key: QCMKKPJPSBZUMO-UHFFFAOYSA-N
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Description

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole is an organic compound with the molecular formula C10H17BN2O2. It is a derivative of benzotriazole, a heterocyclic compound known for its applications in various fields such as corrosion inhibition, photography, and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to a temperature range of 80-100°C. The reaction is often performed in a solvent such as toluene or dimethylformamide (DMF) to facilitate the process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The boron atom in the compound can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole is unique due to its benzotriazole core, which imparts distinct chemical and physical properties. The presence of the boron-containing dioxaborolane group enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C13H18BN3O2

Molecular Weight

259.11 g/mol

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-10-11(9)15-16-17(10)5/h6-8H,1-5H3

InChI Key

QCMKKPJPSBZUMO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N(N=N3)C

Origin of Product

United States

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